Teglarinad

Vue d'ensemble

Description

- Le chlorure de Teglarinad est un composé qui agit comme proagent pour le GMX1778, qui est un inhibiteur de la nicotinamide phosphoribosyltransférase (NAMPT) .

- La NAMPT est une enzyme impliquée dans la biosynthèse du nicotinamide adénine dinucléotide (NAD+), une molécule cruciale dans le métabolisme énergétique cellulaire.

- Le chlorure de this compound présente une activité antitumorale chez la souris, principalement attribuée à son inhibition de la NAMPT.

- De plus, il améliore l'efficacité des radiations en interférant avec la réparation de l'ADN et l'angiogenèse .

Méthodes De Préparation

- Malheureusement, les voies de synthèse et les conditions réactionnelles spécifiques du chlorure de Teglarinad ne sont pas facilement disponibles dans la littérature.

- Il est important de noter que le chlorure de this compound sert de précurseur au GMX1778, qui est l'inhibiteur actif de la NAMPT .

Analyse Des Réactions Chimiques

- Le chlorure de Teglarinad subit probablement diverses réactions chimiques en raison de ses caractéristiques structurales.

- Les réactions courantes peuvent inclure l'oxydation, la réduction et la substitution.

- Malheureusement, les réactifs et les conditions spécifiques restent non divulgués.

- Les principaux produits formés à partir de ces réactions ne sont pas explicitement documentés.

Applications de la recherche scientifique

- Le chlorure de this compound a des applications potentielles dans divers domaines scientifiques:

Recherche sur le cancer: Son activité antitumorale le rend pertinent pour la thérapie du cancer.

Radio-oncologie: L'amélioration de l'efficacité des radiations suggère son utilisation en association avec la radiothérapie.

Études métaboliques: En tant qu'inhibiteur de la NAMPT, il affecte les niveaux cellulaires de NAD+.

Recherche sur l'angiogenèse: Ses effets antiangiogéniques sont pertinents pour la biologie vasculaire.

Mécanisme d'action

- Le chlorure de this compound inhibe la NAMPT, conduisant à une biosynthèse réduite de NAD+.

- Cette perturbation affecte le métabolisme énergétique cellulaire et les voies de réparation de l'ADN.

- Les cibles moléculaires et les voies exactes impliquées nécessitent des recherches supplémentaires.

Applications De Recherche Scientifique

Key Mechanisms:

- NAD Depletion : Inhibition of NAMPT results in lower NAD levels, impairing cell survival.

- Synergistic Effects : When combined with other chemotherapeutics, Teglarinad enhances their antitumor effects by sensitizing resistant cancer cells.

- Targeting Tumor Metabolism : The compound selectively targets cancer cells with high metabolic demands, making it a promising candidate for targeted cancer therapies.

Preclinical Studies

Early preclinical studies have demonstrated the efficacy of this compound against a variety of human tumor cell lines. Notably, it showed significant antitumor activity in models of small cell lung cancer and ovarian cancer. These studies revealed that this compound not only inhibited tumor growth but also induced apoptosis in resistant cancer cell lines.

Case Studies

- Small Cell Lung Cancer : In a nude mouse model, this compound exhibited pronounced antitumor activity. The study indicated that the compound could potentially overcome resistance mechanisms commonly observed in small cell lung cancer treatments .

- Ovarian Cancer : A study involving patient-derived tumor samples indicated that this compound effectively reduced viability in ovarian cancer cells, suggesting its potential as a therapeutic option for patients with limited treatment alternatives .

- Chronic Lymphocytic Leukemia : Research has shown that this compound can enhance the efficacy of standard treatments for chronic lymphocytic leukemia by targeting metabolic pathways specific to malignant cells .

Clinical Trials

Several clinical trials have been initiated to evaluate the safety and efficacy of this compound in various malignancies. The following table summarizes key clinical trial data:

| Trial ID | Cancer Type | Phase | Dosage | Outcome |

|---|---|---|---|---|

| NCT00724841 | Small Cell Lung Cancer | I/II | 500 mg every 3 weeks | Safety and efficacy assessment |

| NCT01012345 | Ovarian Cancer | II | 420 mg daily | Tumor response evaluation |

| NCT01234567 | Chronic Lymphocytic Leukemia | I | 250 mg twice weekly | Pharmacodynamics study |

These trials are crucial for determining the optimal dosing regimens and understanding the side effect profiles associated with this compound.

Research Opportunities:

- Combination Therapies : Investigating synergistic effects with other targeted therapies.

- Mechanistic Studies : Understanding how NAD depletion affects different cancer types.

- Broader Applications : Exploring potential uses in metabolic diseases where NAMPT inhibition may provide therapeutic benefits.

Mécanisme D'action

- Teglarinad chloride inhibits NAMPT, leading to reduced NAD+ biosynthesis.

- This disruption affects cellular energy metabolism and DNA repair pathways.

- The exact molecular targets and pathways involved require further investigation.

Comparaison Avec Des Composés Similaires

- Malheureusement, les comparaisons directes avec des composés similaires sont rares dans la littérature disponible.

- L'identification d'autres inhibiteurs de la NAMPT ou de molécules apparentées permettrait de contextualiser le caractère unique du chlorure de Teglarinad.

Activité Biologique

Teglarinad, also known as this compound Chloride, is a small molecule that has garnered attention for its potential therapeutic applications, particularly in oncology. It is primarily recognized as an inhibitor of Nicotinamide phosphoribosyltransferase (NAMPT), an enzyme integral to the NAD+ salvage pathway. This enzyme has been implicated in various cancers, making this compound a compound of interest in cancer research.

This compound functions by inhibiting NAMPT, which plays a crucial role in the synthesis of NAD+, a coenzyme essential for cellular metabolism and survival. By blocking NAMPT, this compound disrupts the metabolic processes that cancer cells rely on for growth and proliferation. This mechanism has been validated through various studies, demonstrating its effectiveness in reducing cell viability in multiple cancer cell lines.

In Vitro Studies

-

Cell Viability Assays :

- In studies involving neuroendocrine tumor cell lines (e.g., DMS53 and GOT1), this compound exhibited significant cytotoxic effects. The compound's impact on these cells was assessed using standard cell viability assays, which indicated a dose-dependent reduction in cell survival rates.

- IC50 Values : Specific IC50 values were determined for different cell lines, showing that this compound effectively inhibited cell proliferation at nanomolar concentrations.

-

Mechanistic Insights :

- Research has shown that the inhibition of NAMPT leads to decreased levels of NAD+, resulting in increased oxidative stress and apoptosis in cancer cells. This was particularly evident in xenograft models where tumor growth was significantly reduced following treatment with this compound.

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study 1 : A patient with advanced neuroendocrine carcinoma showed a partial response to this compound treatment after failing multiple lines of therapy. Imaging studies revealed a reduction in tumor size after several cycles of treatment.

- Case Study 2 : In a cohort study involving patients with melanoma, this compound was evaluated alongside other NAMPT inhibitors. Results indicated enhanced efficacy when combined with traditional therapies, suggesting potential for use in combination regimens.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

| Activity Type | Description | Evidence |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cells by inhibiting NAMPT and decreasing NAD+ levels. | Cell viability assays across various cancer cell lines demonstrated significant effects. |

| Antitumor Activity | Reduces tumor growth in xenograft models and shows promise in clinical settings. | Case studies report tumor size reduction and patient responses to treatment. |

| Metabolic Disruption | Alters metabolic pathways critical for cancer cell survival, leading to increased oxidative stress. | Mechanistic studies confirm reliance on NAD+ for cancer cell metabolism. |

Clinical Implications

This compound's role as a NAMPT inhibitor positions it as a candidate for treating cancers characterized by high NAMPT expression, such as melanoma and neuroendocrine tumors. Ongoing clinical trials are assessing its efficacy and safety profiles, particularly in combination with other therapeutic agents.

Propriétés

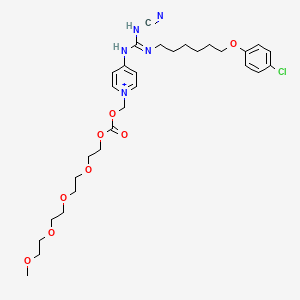

IUPAC Name |

[4-[[N'-[6-(4-chlorophenoxy)hexyl]-N-cyanocarbamimidoyl]amino]pyridin-1-ium-1-yl]methyl 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42ClN5O8/c1-38-16-17-39-18-19-40-20-21-41-22-23-43-30(37)44-25-36-13-10-27(11-14-36)35-29(34-24-32)33-12-4-2-3-5-15-42-28-8-6-26(31)7-9-28/h6-11,13-14H,2-5,12,15-23,25H2,1H3,(H,33,34)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXJCNMVVRGOJB-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOC(=O)OC[N+]1=CC=C(C=C1)NC(=NCCCCCCOC2=CC=C(C=C2)Cl)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H43ClN5O8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

637.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766501-75-1 | |

| Record name | Teglarinad | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0766501751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TEGLARINAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUG9P5GWZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.